Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester
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Overview
Description
Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester is a chemical compound known for its diverse applications in various fields It is characterized by the presence of a carbamothioic acid group attached to a 4-chlorophenyl ring, with an S-methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester typically involves the reaction of 4-chlorophenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
4-chlorophenyl isothiocyanate+methanol→Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-bromophenyl)-, S-methyl ester
- Carbamothioic acid, (4-fluorophenyl)-, S-methyl ester
- Carbamothioic acid, (4-methylphenyl)-, S-methyl ester
Uniqueness
Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
61578-88-9 |
---|---|
Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
S-methyl N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C8H8ClNOS/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
WQDAYOFHYMHFSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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